
D-Valine, 3-(methylthio)-
Vue d'ensemble
Description
D-Valine, 3-(methylthio)- is a chemical compound with the molecular formula C6H13NO2S . It is recognized as an important organic chiral source with extensive industrial applications .
Synthesis Analysis
The synthesis of D-Valine and its derivatives has been explored in various studies. Some approaches for D-Valine preparation have been investigated, including stereo asymmetric synthesis, induced crystallization, chemical resolution, and microbial preparation . Microbial preparation of D-Valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .Molecular Structure Analysis
The molecular structure of D-Valine, 3-(methylthio)- consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . Studies have shown that the electronic properties of the two forms of valine are similar at zero pressure .Chemical Reactions Analysis
D-Valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . It is also used in cell culture for selectively inhibiting fibroblasts proliferation .Physical And Chemical Properties Analysis
D-Valine, 3-(methylthio)- has an average mass of 163.238 Da . The physicochemical properties of amino acid molecular crystals like valine are of utmost interest . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains .Applications De Recherche Scientifique
S-Methyl-D-penicillamine: A Comprehensive Analysis of Scientific Research Applications
Chelation Therapy in Copper-Associated Hepatitis: S-Methyl-D-penicillamine is a metabolite of D-penicillamine, which is widely used as a chelating agent in the treatment of copper-associated hepatitis in humans. It binds to copper ions, facilitating their excretion from the body. This application is particularly relevant in veterinary medicine for treating copper-associated hepatopathies in dogs .
Dermatologic Applications: D-Penicillamine, the parent compound of S-Methyl-D-penicillamine, has been associated with various dermatologic applications. It can provoke diverse skin manifestations and is used to treat conditions characterized by elastic fiber abnormalities, such as elastosis perforans serpiginosa and pseudo-pseudoxanthoma elasticum .
Heavy Metal Chelation: As a heavy metal chelator, D-Penicillamine is effective in managing Wilson’s disease, a genetic disorder leading to copper overload. It may also be used for chelation therapy in cases of arsenic, mercury, and lead poisoning .
Immunologically Mediated Toxicity Reduction: Patients who are poor sulfoxidizers have shown an increased rate of immunologically mediated toxicity from penicillamine. S-Methyl-D-penicillamine may play a role in reducing this toxicity by being slowly released from deep tissues and skin .
Histamine Activity Regulation: S-Methyl-D-penicillamine may regulate histamine activity by enhancing its metabolic inactivation. This mechanism could explain its antipruritic effect, providing relief from itching in patients .
Orientations Futures
D-Valine is gaining more and more attention due to its widespread application . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy . Therefore, the investigation of novel methods of synthesis has attracted the attention of the chemical community .
Mécanisme D'action
Target of Action
S-Methyl-D-penicillamine, also known as D-Valine, 3-(methylthio)-, primarily targets copper ions in the body . It is used as a chelating agent to remove excess copper in patients with Wilson’s disease . It also targets macrophages , T-lymphocytes , and IgM rheumatoid factor .
Mode of Action
S-Methyl-D-penicillamine acts by forming stable, soluble complexes with copper, which are then excreted in the urine . This helps in the removal of excess copper in patients with Wilson’s disease . In the case of rheumatoid arthritis, it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Biochemical Pathways
S-Methyl-D-penicillamine affects the biochemical pathways related to copper metabolism. By chelating copper, it prevents the accumulation of this metal, which can be toxic in high concentrations . It also impacts the immune response pathway by inhibiting macrophages and T-lymphocytes .
Pharmacokinetics
S-Methyl-D-penicillamine is absorbed rapidly but incompletely (40% to 70%) in the intestine, with wide interindividual variations . Food, antacids, and iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion . More than 80% of plasma S-Methyl-D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The primary result of S-Methyl-D-penicillamine’s action is the reduction of copper levels in patients with Wilson’s disease . This helps to alleviate the symptoms of copper toxicity. In patients with rheumatoid arthritis, it suppresses disease activity . It also reduces cystine excretion in cystinuria .
Action Environment
The action of S-Methyl-D-penicillamine can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce its absorption . Furthermore, its bioavailability is dramatically decreased in patients with malabsorption states . The drug’s efficacy can also be affected by the patient’s copper levels and immune status .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLYGQTOGLZDA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184026 | |
| Record name | D-Valine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl-D-penicillamine | |
CAS RN |
29913-84-6 | |
| Record name | S-Methyl-D-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Valine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



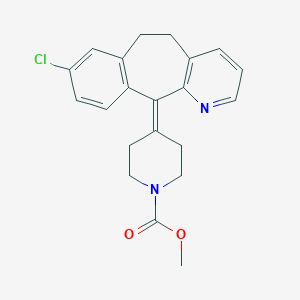
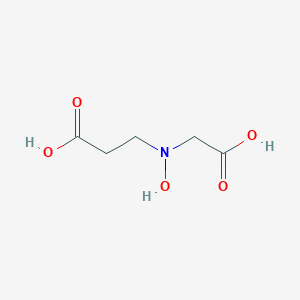


![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
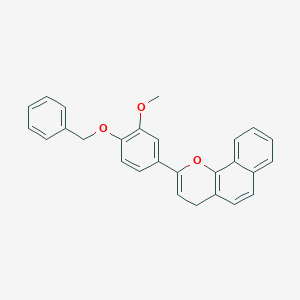
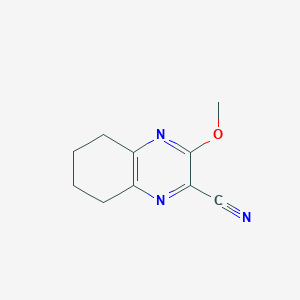


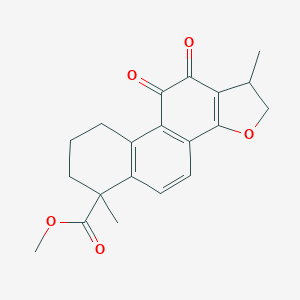
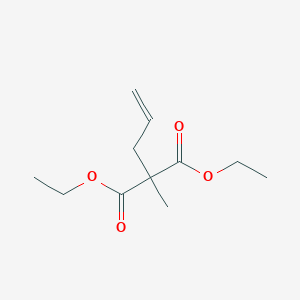

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
